
L-Alanyl-L-alanyl-L-glutaminyl-L-prolyl-L-alanyl-L-methionyl-L-alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Alanyl-L-alanyl-L-glutaminyl-L-prolyl-L-alanyl-L-methionyl-L-alanine is a peptide compound composed of seven amino acids: alanine, glutamine, proline, methionine, and additional alanine residues
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-alanyl-L-glutaminyl-L-prolyl-L-alanyl-L-methionyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism, such as E. coli, which then produces the peptide.
化学反应分析
Types of Reactions
L-Alanyl-L-alanyl-L-glutaminyl-L-prolyl-L-alanyl-L-methionyl-L-alanine can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups.
Substitution: Peptides with altered amino acid sequences.
科学研究应用
L-Alanyl-L-alanyl-L-glutaminyl-L-prolyl-L-alanyl-L-methionyl-L-alanine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and structure.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications in wound healing and tissue regeneration.
Industry: Utilized in the development of peptide-based materials and drug delivery systems.
作用机制
The mechanism of action of L-Alanyl-L-alanyl-L-glutaminyl-L-prolyl-L-alanyl-L-methionyl-L-alanine involves its interaction with specific molecular targets and pathways. For example, it may bind to cell surface receptors, triggering intracellular signaling cascades that promote cell proliferation and differentiation. The presence of methionine and glutamine residues can enhance its antioxidant properties, protecting cells from oxidative stress.
相似化合物的比较
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide with applications in parenteral nutrition and cell culture.
L-Alanyl-L-proline: A dipeptide studied for its potential antihypertensive effects.
L-Alanyl-L-methionine: A dipeptide with antioxidant properties.
Uniqueness
L-Alanyl-L-alanyl-L-glutaminyl-L-prolyl-L-alanyl-L-methionyl-L-alanine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Its combination of alanine, glutamine, proline, and methionine residues makes it particularly interesting for research in protein interactions and therapeutic applications.
属性
CAS 编号 |
827018-38-2 |
|---|---|
分子式 |
C27H46N8O9S |
分子量 |
658.8 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C27H46N8O9S/c1-13(28)21(37)30-14(2)23(39)34-18(8-9-20(29)36)26(42)35-11-6-7-19(35)25(41)31-15(3)22(38)33-17(10-12-45-5)24(40)32-16(4)27(43)44/h13-19H,6-12,28H2,1-5H3,(H2,29,36)(H,30,37)(H,31,41)(H,32,40)(H,33,38)(H,34,39)(H,43,44)/t13-,14-,15-,16-,17-,18-,19-/m0/s1 |
InChI 键 |
FQFMKECDYWAOOF-LOVVWNRFSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)O)N |
规范 SMILES |
CC(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(C)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1',3'-Diethyl-1'H,3'H-spiro[cyclohexane-1,2'-perimidine]](/img/structure/B14210852.png)
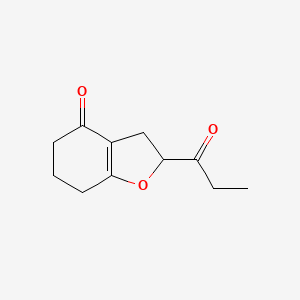
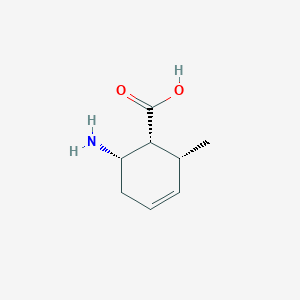

![N-[4-(1-Azidopropyl)-2-fluorophenyl]methanesulfonamide](/img/structure/B14210876.png)
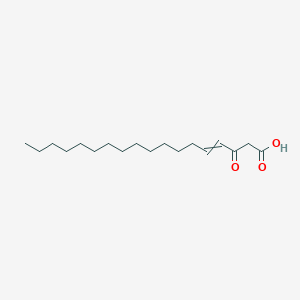
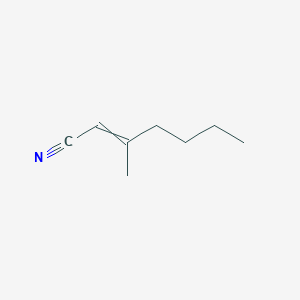
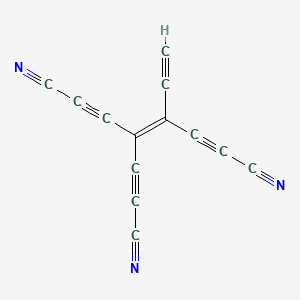
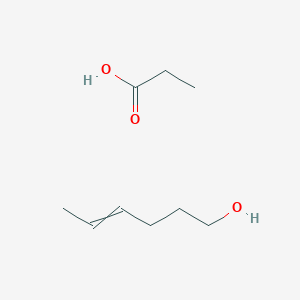
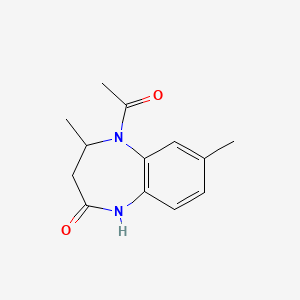
![Triphenyl[4-(pyren-1-yl)phenyl]silane](/img/structure/B14210907.png)
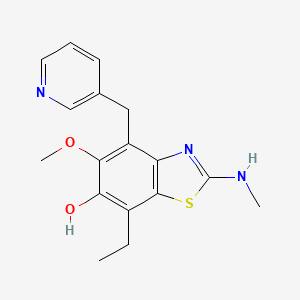
![4-[Bis(4-chlorophenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole](/img/structure/B14210916.png)
![3-Methyl-5-(thiophen-3-yl)-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14210919.png)
